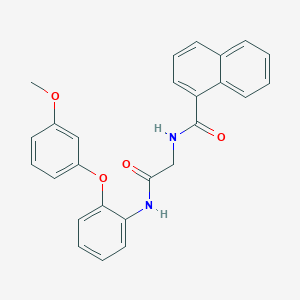

N-(2-((2-(3-Methoxyphenoxy)phenyl)amino)-2-oxoethyl)-1-naphthamide

Description

AOH1996 is an experimental anticancer medication that acts as a small molecule inhibitor of proliferating cell nuclear antigen (PCNA). It is currently in Phase I clinical trials for the treatment of solid tumors . The compound was designed to target a post-translationally modified isoform of PCNA, termed cancer-associated PCNA, which is preferentially found in cancer cells . This selective targeting aims to kill cancer cells without affecting healthy tissues .

Properties

Molecular Formula |

C26H22N2O4 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

N-[2-[2-(3-methoxyphenoxy)anilino]-2-oxoethyl]naphthalene-1-carboxamide |

InChI |

InChI=1S/C26H22N2O4/c1-31-19-10-7-11-20(16-19)32-24-15-5-4-14-23(24)28-25(29)17-27-26(30)22-13-6-9-18-8-2-3-12-21(18)22/h2-16H,17H2,1H3,(H,27,30)(H,28,29) |

InChI Key |

HDMONPHKMIZXDH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CC=CC=C2NC(=O)CNC(=O)C3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

The synthesis of AOH1996 involves several key steps. The compound is synthesized by adding a methoxy group to the interstitial position of the benzene ring at the end of a precursor molecule, AOH1160 . This modification enhances the interaction between PCNA and RPB1, the largest subunit of RNA polymerase II . The synthetic route includes the following steps:

Formation of the naphthyl group: This involves the synthesis of the naphthalene-1-carboxamide moiety.

Introduction of the glycine linker: The glycine linker is substituted with various natural and unnatural amino acids.

Modification of the diphenyl ether: The diphenyl ether moiety is extensively explored by substituting the bridging oxygen with different functional groups (sulfonyl, imido, sulfur, amide) and substituting both phenyl rings with various functional groups (fluorine, chlorine, hydroxy, methoxy, methyl, trifluoromethyl).

Chemical Reactions Analysis

AOH1996 undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

Reduction: AOH1996 can be reduced using common reducing agents, resulting in the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

AOH1996 has several scientific research applications:

Mechanism of Action

AOH1996 exerts its effects by selectively targeting cancer-associated PCNA. The compound interferes with the interaction of PCNA with its binding proteins, leading to DNA replication stress and apoptosis . This disruption of the normal cell reproductive cycle targets transcription replication conflicts, which occur when mechanisms responsible for gene expression and genome duplication collide . The compound stabilizes the interaction between PCNA and RNA polymerase II, causing proteasome-dependent degradation of RPB1 and lethal DNA damage .

Comparison with Similar Compounds

AOH1996 is unique in its selective targeting of cancer-associated PCNA. Several analogues of AOH1996 have been synthesized to enhance its potency and selectivity . These analogues include:

AOH1160S: Features a diphenyl thioether group.

AOH1996S-4CH3: Contains a methyl group at the para-position of the terminal thiophenyl ring.

AOH1996-3CH3: Incorporates an m-methoxy function in the terminal phenyl ring and bridging oxygen.

These analogues exhibit similar or superior potency compared to AOH1996, highlighting the compound’s uniqueness and potential for further development .

Biological Activity

N-(2-((2-(3-Methoxyphenoxy)phenyl)amino)-2-oxoethyl)-1-naphthamide, also known as AOH1996, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 2089314-64-5

- Molecular Formula : C26H22N2O4

- Molecular Weight : 426.48 g/mol

- Purity : 95% .

Anticancer Activity

Recent studies have indicated that AOH1996 exhibits significant anticancer properties. In vitro tests demonstrated that the compound effectively inhibits the growth of various cancer cell lines, including pancreatic cancer cells. The mechanism of action involves the induction of apoptosis and disruption of cell cycle progression, primarily through modulation of apoptotic signaling pathways.

Case Study: Anticancer Effects

In a study assessing the anticancer activity of AOH1996, the compound was tested against PANC-1 pancreatic cancer cells. The results showed a dose-dependent reduction in cell viability, with an IC50 value indicating potent activity. The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase activation assays.

Antioxidant Activity

AOH1996 has also demonstrated considerable antioxidant activity. Various assays, such as the CUPRAC (cupric acid-reducing antioxidant capacity) assay, revealed that the compound effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress.

| Assay Type | Result |

|---|---|

| CUPRAC | Significant antioxidant capacity observed |

| DPPH | Moderate scavenging activity |

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against cholinesterases and tyrosinase. This inhibition suggests potential applications in treating neurodegenerative diseases and skin disorders.

Enzyme Inhibition Study

In a comparative study, AOH1996 was tested against known inhibitors. The results indicated that it possesses comparable inhibitory effects on cholinesterases, which are critical in managing conditions like Alzheimer's disease.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of AOH1996 suggest effectiveness against certain bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of AOH1996 can be attributed to its structural features. The presence of the methoxyphenoxy group enhances lipophilicity and facilitates interaction with biological targets. This relationship underscores the importance of molecular modifications for optimizing therapeutic efficacy.

| Structural Feature | Impact on Activity |

|---|---|

| Methoxy Group | Enhances lipophilicity |

| Naphthamide Backbone | Critical for binding |

| Amine Linker | Influences solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.